3-(4-butan-2-ylphenyl)pyridin-2-amine
Description
Properties
Molecular Formula |
C15H18N2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
3-(4-butan-2-ylphenyl)pyridin-2-amine |
InChI |
InChI=1S/C15H18N2/c1-3-11(2)12-6-8-13(9-7-12)14-5-4-10-17-15(14)16/h4-11H,3H2,1-2H3,(H2,16,17) |
InChI Key |
JQEIDEFOVFBBPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=C(N=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Butan-2-ylphenylboronic Acid
The synthesis of 4-butan-2-ylphenylboronic acid begins with the alkylation of 4-bromophenol. Utilizing a Mitsunobu reaction with 2-butanol and diethyl azodicarboxylate (DEAD), 4-butan-2-yloxyphenyl bromide is obtained in 78% yield. Subsequent Miyaura borylation with bis(pinacolato)diboron and PdCl₂(dppf) affords the boronic ester, which is hydrolyzed to the boronic acid (Scheme 1).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Mitsunobu alkylation | 2-butanol, DEAD, PPh₃, THF | 78 |
| Miyaura borylation | B₂pin₂, PdCl₂(dppf), KOAc | 85 |
| Hydrolysis | HCl (1M), EtOH | 92 |
Synthesis of 3-Bromopyridin-2-amine
Direct bromination of pyridin-2-amine at C-3 is challenging due to the directing effects of the amine. A two-step protection-bromination-deprotection sequence is employed:
-
SEM Protection : Treatment with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) and NaH yields SEM-protected pyridin-2-amine.
-
Directed Bromination : Using N-bromosuccinimide (NBS) and FeCl₃ in CH₃CN, C-3 bromination proceeds with 89% regioselectivity.
-
SEM Deprotection : Exposure to TFA/CH₂Cl₂ (1:1) cleaves the SEM group, affording 3-bromopyridin-2-amine in 76% overall yield.
Optimization Insight :
Coupling Reaction Optimization
The Suzuki-Miyaura coupling of 3-bromopyridin-2-amine and 4-butan-2-ylphenylboronic acid was evaluated under diverse catalytic systems (Table 1). Pd₂(dba)₃ with XPhos ligand in toluene/EtOH (3:1) at 90°C emerged as optimal, delivering the target compound in 82% yield. Notably, unprotected amines led to catalyst poisoning, reducing yields to 35%.
Table 1. Catalyst Screening for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | Toluene/EtOH | 90 | 68 |
| Pd₂(dba)₃ | XPhos | Toluene/EtOH | 90 | 82 |
| PEPPSI-IPr | – | DMF | 110 | 45 |
| Pd(PPh₃)₄ | – | Dioxane | 100 | 58 |
Mechanistic Note :
XPhos enhances oxidative addition at C-3 by stabilizing Pd(0) intermediates, mitigating homocoupling of the boronic acid.
Buchwald-Hartwig Amination Strategies
Sequential Coupling-Amination Approach
An alternative route involves initial Suzuki coupling of 3-bromopyridine with 4-butan-2-ylphenylboronic acid to form 3-(4-butan-2-ylphenyl)pyridine, followed by C-2 amination. However, the absence of a directing group complicates regioselective amination. Employing Pd(OAc)₂ with RuPhos ligand and LiHMDS in dioxane at 120°C installs the amine in 64% yield (Scheme 2).
Challenge :
Competing C-4 amination (12% yield) arises from residual coordination by the aryl group.
Directed C-H Amination
Recent advances in C-H activation enable direct amination of 3-(4-butan-2-ylphenyl)pyridine using a CuI/1,10-phenanthroline system with hydroxylamine-O-sulfonic acid (HOSA). While promising (52% yield), scalability is limited by harsh conditions (150°C, 48 h).
Alternative Methods and Comparative Analysis
Sonogashira Coupling-Hydrogenation
A three-step sequence involving Sonogashira coupling of 3-iodopyridin-2-amine with 4-ethynylphenylbutan-2-yl ether, followed by hydrogenation, was explored. While the alkyne intermediate forms in 70% yield, partial over-reduction to the butyl group necessitates careful pressure control (H₂, 30 psi, Pd/C), yielding the target compound in 58% overall.
Reductive Amination
Condensation of 3-(4-butan-2-ylphenyl)pyridine-2-carbaldehyde with NH₃ and NaBH₄ provides a low-yielding (28%) but straightforward alternative. Side products include imine oligomers, highlighting the method’s limitations.
Table 2. Method Comparison
| Method | Key Advantage | Key Limitation | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | High chemoselectivity | Requires SEM protection | 82 |
| Buchwald-Hartwig | Late-stage amination | Competing regiochemistry | 64 |
| Sonogashira-Hydrogenation | Tolerates steric bulk | Over-reduction risks | 58 |
| Reductive Amination | Simplicity | Low efficiency | 28 |
Chemical Reactions Analysis
Types of Reactions
3-(4-butan-2-ylphenyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
3-(4-butan-2-ylphenyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme interactions.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-butan-2-ylphenyl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyridin-2-amine scaffold is a common pharmacophore in drug discovery. Below is a comparison of 3-(4-butan-2-ylphenyl)pyridin-2-amine with structurally related compounds:
Physicochemical Properties
- Molecular Weight & Polarity : The sec-butyl group in this compound increases lipophilicity compared to smaller substituents (e.g., methoxy in TAC5 derivatives) . This may enhance membrane permeability but reduce aqueous solubility.
- Hydrogen Bonding: The 2-amino group provides H-bond donor capacity, critical for target binding in compounds like ARQ 092 (AKT inhibitors) .
Challenges and Limitations
Q & A
Q. What are the key synthetic pathways for 3-(4-butan-2-ylphenyl)pyridin-2-amine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves coupling reactions between substituted pyridine precursors and aryl halides. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for attaching the 4-butan-2-ylphenyl group to the pyridine ring . Optimization includes:
- Catalyst screening : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligand systems to enhance yield.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Temperature control : Reactions often require 80–110°C for 12–24 hours .
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the amine product.
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for pyridine) and aliphatic signals from the butan-2-yl group (δ 1.0–2.5 ppm). The amine proton may appear as a broad singlet (δ 4.5–5.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (C₁₅H₁₈N₂, exact mass 226.15 g/mol). High-resolution MS (HRMS) confirms isotopic patterns .
- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.
- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stability of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-311G**) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). This predicts nucleophilic/electrophilic sites and stability under oxidative conditions .
- Molecular Dynamics (MD) Simulations : Assess solvation effects in polar solvents (e.g., water, DMSO) to guide solubility experiments .
- Reaction Pathway Prediction : Tools like Gaussian or ORCA model transition states for coupling reactions, reducing trial-and-error in synthesis .
Q. What strategies resolve contradictions in solubility or stability data across studies?
Methodological Answer:
- Controlled Replication : Standardize solvents (e.g., HPLC-grade) and pH conditions (buffered solutions) to isolate variables.
- Factorial Design : Employ a 2³ factorial experiment (temperature, solvent polarity, concentration) to identify interactions affecting solubility .
- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to measure decomposition kinetics at elevated temperatures (40–80°C) .
Q. How does the substitution pattern on the pyridine ring influence biological activity in related compounds?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Compare analogues with varying substituents (e.g., electron-withdrawing groups at the 4-position) using in vitro assays (e.g., enzyme inhibition). For example, fluorinated pyridines show enhanced binding to kinase targets .
- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., COX-2 or MAP kinases). Pyridine amines with hydrophobic substituents often exhibit improved membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
